1-Ethyl-1-(4-methoxyphenyl)hydrazine
Description
Properties
CAS No. |
61715-71-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-1-(4-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C9H14N2O/c1-3-11(10)8-4-6-9(12-2)7-5-8/h4-7H,3,10H2,1-2H3 |
InChI Key |
RURBQQMRXDQGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Ethyl-1-(p-tolyl)hydrazine
- Structure : Replaces the 4-methoxy group with a 4-methyl group.
- Properties : The methyl group is less electron-donating than methoxy, reducing aromatic ring activation. This leads to slower reaction kinetics in electrophilic substitutions compared to the methoxy analog .
4-Methoxybenzoyl Hydrazine
- Structure : Contains a benzoyl group instead of ethyl, attached to the hydrazine nitrogen.
- Reactivity : The electron-withdrawing benzoyl group decreases nucleophilicity at the hydrazine nitrogen, favoring cyclization reactions (e.g., pyrazole formation) over alkylation .
TAU4 (1-Benzylidene-2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazine)
- Structure : Incorporates a thiazole ring and benzylidene group.
- Applications : Functions as a tau protein-binding tracer in positron emission tomography (PET), highlighting the role of hydrazine derivatives in medicinal chemistry .
Steric and Electronic Modifications
(E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
- Structure : Features a bulky 2,2-dimethylpropylidene group.
1-(4-Methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine Hydrochloride
Data Tables
Table 2: Electronic and Steric Effects
| Compound Name | Electron-Donating Groups | Electron-Withdrawing Groups | Steric Bulk | Impact on Reactivity |
|---|---|---|---|---|
| 1-Ethyl-1-(4-methoxyphenyl)hydrazine | Methoxy | None | Moderate | Enhanced nucleophilicity |
| 1-(4-Methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine | Methoxy | Chlorobenzoyl | High | Reduced cyclization efficiency |
| (E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine | Methoxy | None | Very High | Lower solubility, higher stability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethyl-1-(4-methoxyphenyl)hydrazine, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : React 4-methoxyacetophenone with hydrazine hydrate under acidic reflux conditions. This method uses toluene as a solvent and requires catalytic acid (e.g., HCl) to drive hydrazone formation .
- Route 2 : Multi-step synthesis starting with 1-(4-methoxyphenyl)ethanone reacting with diethyl oxalate to form a diketoester, followed by hydrazinolysis in ethanol to yield pyrazole intermediates, which are further functionalized .
- Optimization : Purification via recrystallization (methanol/ethanol) or distillation improves purity. Yields depend on stoichiometric ratios (e.g., excess hydrazine ensures complete conversion) and temperature control to avoid side reactions (e.g., over-oxidation) .
Q. How can spectroscopic and crystallographic methods characterize 1-Ethyl-1-(4-methoxyphenyl)hydrazine?
- Methodology :
- NMR : and NMR identify substituents (e.g., methoxy protons at ~3.8 ppm, aromatic protons between 6.8–7.5 ppm) and confirm hydrazine linkage .
- IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N) validate hydrazine structure .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, N-N bond lengths typically range 1.38–1.42 Å, consistent with hydrazine derivatives .
Q. What biochemical interactions are documented for this compound, and what assays are used to study them?
- Methodology :
- Hydrazone Formation : Reacts with aldehydes/ketones in PBS buffer (pH 7.4) to form stable hydrazones, monitored via UV-Vis spectroscopy (λ~300 nm) .
- Enzyme Inhibition : Assays (e.g., fluorometric or colorimetric) measure inhibition of metabolic enzymes (e.g., cytochrome P450). IC values are determined using dose-response curves .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of 1-Ethyl-1-(4-methoxyphenyl)hydrazine to biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina simulates interactions with receptors (e.g., COX-1). Docking scores and binding poses (e.g., hydrogen bonds with Ser530) guide mechanistic hypotheses .
- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity. Models trained on datasets from analogs (e.g., pyrazole-thiazole hybrids) predict pharmacokinetic properties .
Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from independent studies (e.g., enzyme inhibition assays) using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent effects) .
- Dose-Response Studies : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds and rule off-target effects .
Q. How does 1-Ethyl-1-(4-methoxyphenyl)hydrazine degrade under physiological conditions, and what are the implications for experimental design?
- Methodology :
- Stability Assays : Incubate the compound in PBS or serum at 37°C. Monitor degradation via HPLC-MS. Half-life calculations inform dosing intervals in cell/animal studies .
- Metabolite Identification : LC-MS/MS detects metabolites (e.g., oxidized hydrazines) generated by liver microsomes, revealing potential toxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
